

An In-Depth Technical Guide to the Chemical Properties of 4-Nitrophenylacetic Acid

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Compound of Interest

Compound Name: 4-Nitrophenylacetic acid

Cat. No.: B359581

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylacetic acid, a pale yellow crystalline solid, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical entities. Its unique molecular structure, featuring a phenylacetic acid backbone substituted with a nitro group at the para position, imparts a distinct reactivity profile that is leveraged in the pharmaceutical, dye, and fine chemical industries. This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Nitrophenylacetic acid**, detailed experimental protocols for its synthesis and key transformations, and an exploration of its applications in research and development.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of **4-Nitrophenylacetic acid** is essential for its effective handling, application, and the development of new synthetic methodologies. The key quantitative data are summarized in the tables below for easy reference and comparison.

Physical and Chemical Properties

Property	Value	Reference
CAS Number	104-03-0	[1] [2] [3] [4] [5] [6] [7] [8] [9]
Molecular Formula	C ₈ H ₇ NO ₄	[1] [3] [5] [6] [10] [9]
Molecular Weight	181.15 g/mol	[1] [5] [6] [10] [11] [12] [13]
Appearance	Pale yellow to beige crystalline powder	[2] [3] [10] [12] [14]
Melting Point	150-156 °C	[1] [2] [3] [6] [10] [8] [11] [15]
Boiling Point	314.24 °C (rough estimate)	[2] [5]
Density	1.4283 g/cm ³ (rough estimate)	[2] [5] [10]
pKa	3.85 at 25 °C	[2] [5] [11]
Vapor Pressure	2.91 x 10 ⁻⁵ mm Hg	[12] [14]
Refractive Index	1.5468 (estimate)	[2] [5]

Solubility Data

The solubility of **4-Nitrophenylacetic acid** in various solvents at different temperatures is a critical parameter for its use in synthesis and purification processes.

Solvent	Solubility	Reference
Water	Slightly soluble (3570 mg/L)	[7][11][15][16]
Methanol	Soluble	[10][16]
Ethanol	Soluble	[16]
Chloroform	Soluble	[10]
Benzene	Soluble	
Ether	Soluble	
N,N-Dimethylformamide (DMF)	Soluble	[16]
N,N-Dimethylacetamide (DMA)	Soluble	[16]
n-Propanol	Soluble	[16]
n-Butanol	Soluble	[16]
Ethyl acetate	Soluble	[16]
Isopropanol	Soluble	[16]
Isobutanol	Soluble	[16]
Acetonitrile	Soluble	[16]
Ethylene glycol (EG)	Soluble	[16]
Cyclohexane	Soluble	[16]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of **4-Nitrophenylacetic acid**.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Nitrophenylacetic acid** exhibits characteristic absorption bands corresponding to its functional groups.

Functional Group	Wavenumber (cm ⁻¹)
O-H stretch (carboxylic acid)	2500-3300 (broad)
C=O stretch (carboxylic acid)	1700
N-O stretch (nitro group)	1520 (asymmetric), 1350 (symmetric)
C-H stretch (aromatic)	3000-3100
C=C stretch (aromatic)	1450-1600

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **4-Nitrophenylacetic acid**.

¹H NMR (Proton NMR)[12][17]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~8.2	Doublet	2H	Aromatic protons ortho to -NO ₂
~7.5	Doublet	2H	Aromatic protons meta to -NO ₂
~3.8	Singlet	2H	-CH ₂ -

¹³C NMR (Carbon-13 NMR)[12]

Chemical Shift (δ) ppm	Assignment
~176	-COOH
~147	Aromatic C-NO ₂
~142	Aromatic C-CH ₂
~131	Aromatic CH meta to -NO ₂
~124	Aromatic CH ortho to -NO ₂
~40	-CH ₂ -

Mass Spectrometry

Mass spectrometry confirms the molecular weight of **4-Nitrophenylacetic acid**.

Ion	m/z
[M] ⁺	181.04
[M-OH] ⁺	164.04
[M-COOH] ⁺	136.04

Experimental Protocols

This section provides detailed methodologies for the synthesis of **4-Nitrophenylacetic acid** and its subsequent conversion to valuable intermediates for drug development.

Synthesis of 4-Nitrophenylacetic Acid from p-Nitrobenzyl Cyanide

This established protocol involves the hydrolysis of p-nitrobenzyl cyanide.

Materials:

- p-Nitrobenzyl cyanide

- Concentrated sulfuric acid (sp. gr. 1.84)
- Water
- Ice

Procedure:

- In a 1-liter round-bottomed flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide.
- Prepare a solution of 300 mL (5.4 moles) of concentrated sulfuric acid in 280 mL of water.
- Pour two-thirds of the acid solution onto the p-nitrobenzyl cyanide and shake the mixture well until the solid is thoroughly moistened.
- Use the remaining acid solution to wash down any solid material adhering to the walls of the flask.
- Attach a reflux condenser to the flask and heat the mixture until it boils. It is recommended to place the flask over a large hole in an asbestos board on a tripod to prevent superheating.
- Continue boiling for fifteen minutes.
- Dilute the warm reaction mixture with an equal volume of cold water and then cool it to 0°C or below in an ice bath.
- Filter the precipitated solid and wash it several times with ice water.
- To purify the product, dissolve the crude solid in 1600 mL of boiling water.
- Filter the hot solution rapidly through a large, fluted filter paper. If any solid separates on the filter, redissolve it in a minimum amount of boiling water and filter this solution into the main filtrate.
- Allow the filtrate to cool, whereupon **4-nitrophenylacetic acid** will crystallize as long, pale yellow needles.
- Collect the crystals by filtration and dry them. The expected yield is 103–106 g (92–95%).

Reduction of 4-Nitrophenylacetic Acid to 4-Aminophenylacetic Acid

The nitro group of **4-Nitrophenylacetic acid** can be readily reduced to an amino group, a key transformation for the synthesis of many pharmaceutical compounds.

Materials:

- **4-Nitrophenylacetic acid**
- 6 N Aqueous ammonia
- Hydrogen sulfide
- Glacial acetic acid
- Ice

Procedure:

- In a 1500-mL flask fitted with a gas inlet tube and a stopcock, add 500 mL of 6 N aqueous ammonia.
- Slowly add 100 g (0.55 mole) of **4-nitrophenylacetic acid** with shaking to dissolve it.
- Place the flask in an ice bath and saturate the solution with hydrogen sulfide gas, ensuring the temperature remains below 50°C.
- After saturation, remove the stopper and gently boil the solution under a fume hood to expel excess hydrogen sulfide and ammonia. The solution will change color from dark orange-red to pale yellow.
- Filter the hot solution by suction to remove the precipitated sulfur.
- Rapidly stir 40 mL of glacial acetic acid into the hot filtrate.
- 4-Aminophenylacetic acid will crystallize out upon cooling.

- Collect the crystals by filtration. The crude product can be recrystallized from 4 L of distilled water to yield 69–70 g (83–84%) of pure product.

Applications in Drug Development and Chemical Synthesis

4-Nitrophenylacetic acid is a valuable precursor for a variety of molecules with significant biological and chemical interest.

Precursor to Atenolol

While not a direct precursor, **4-nitrophenylacetic acid** can be converted to intermediates used in the synthesis of the beta-blocker atenolol. The synthetic pathway involves the reduction of the nitro group to an amine, followed by further transformations to introduce the side chain characteristic of atenolol.

Synthesis of Pyrrolizinone Derivatives

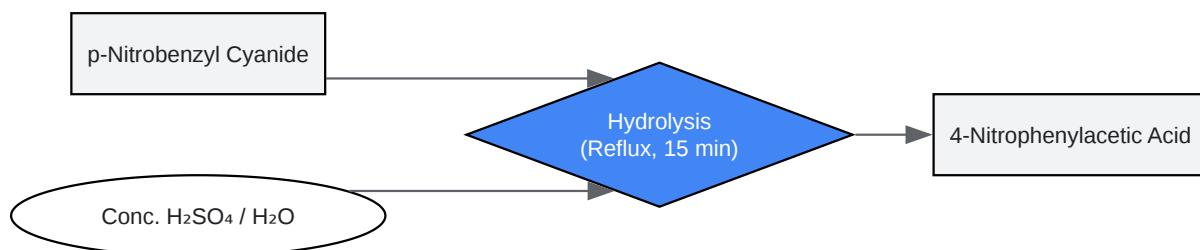
4-Nitrophenylacetic acid has been utilized in the synthesis of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones, a class of compounds investigated for their potential as angiogenesis inhibitors. The synthesis typically involves the condensation of **4-nitrophenylacetic acid** with other reagents to construct the heterocyclic pyrrolizinone core.

Synthesis of Squaraine Dyes

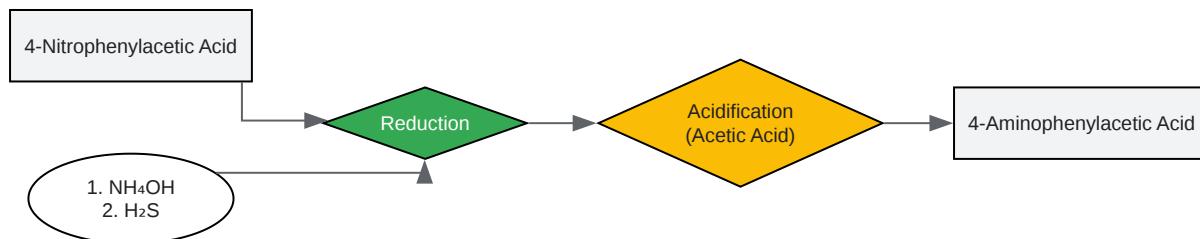
This compound also serves as a starting material in the one-step construction of amino-substituted squaraine dyes. These dyes are of interest due to their strong absorption in the visible and near-infrared regions, making them suitable for applications in materials science and as fluorescent probes.

Signaling Pathways and Experimental Workflows

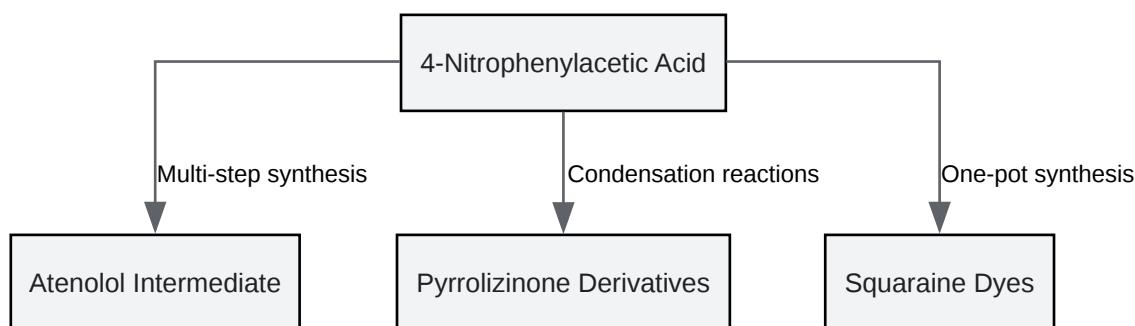
To visually represent the logical flow of the synthetic processes described, the following diagrams are provided in the DOT language.

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Caption: Synthesis of **4-Nitrophenylacetic Acid**.

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Caption: Reduction to **4-Aminophenylacetic Acid**.

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Caption: Synthetic Applications of **4-Nitrophenylacetic Acid**.

Safety and Handling

4-Nitrophenylacetic acid is classified as a hazardous substance and requires careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[\[1\]](#)

Precautionary Measures:

- Always handle in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust.
- Wash hands thoroughly after handling.
- Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[\[1\]](#)

In case of fire, use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam. When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[\[1\]](#)

Conclusion

4-Nitrophenylacetic acid is a compound of significant interest to the scientific and industrial communities. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an indispensable building block in organic synthesis. The detailed experimental protocols provided in this guide offer a practical resource for researchers engaged in the synthesis of this compound and its derivatives. The continued exploration of the chemistry of **4-Nitrophenylacetic acid** is expected to lead to the development of novel pharmaceuticals, advanced materials, and innovative chemical processes.

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